Cas no 1396850-00-2 (N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide)

N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide
- N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)tetrazole-5-carboxamide
- N-(2,2-dimethoxyethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide
- 1396850-00-2
- F6237-0491
- VU0538781-1
- AKOS024541286
-
- インチ: 1S/C13H17N5O3/c1-9-4-6-10(7-5-9)18-16-12(15-17-18)13(19)14-8-11(20-2)21-3/h4-7,11H,8H2,1-3H3,(H,14,19)
- InChIKey: AUQMIPVVEXOKPI-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CNC(C1N=NN(C2C=CC(C)=CC=2)N=1)=O)OC
計算された属性
- せいみつぶんしりょう: 291.13313942g/mol
- どういたいしつりょう: 291.13313942g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6237-0491-5μmol |
N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide |
1396850-00-2 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6237-0491-25mg |
N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide |
1396850-00-2 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6237-0491-10mg |
N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide |
1396850-00-2 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6237-0491-10μmol |
N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide |
1396850-00-2 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6237-0491-2mg |
N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide |
1396850-00-2 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6237-0491-3mg |
N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide |
1396850-00-2 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6237-0491-2μmol |
N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide |
1396850-00-2 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6237-0491-4mg |
N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide |
1396850-00-2 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6237-0491-15mg |
N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide |
1396850-00-2 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6237-0491-20mg |
N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide |
1396850-00-2 | 20mg |
$99.0 | 2023-09-09 |
N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide 関連文献
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamideに関する追加情報
Professional Introduction to N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide (CAS No. 1396850-00-2)
N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide, identified by its CAS number 1396850-00-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule has garnered attention due to its unique structural features and potential applications in the development of novel therapeutic agents. The presence of a tetrazole core and a carboxamide functional group, combined with an alkoxy side chain and a substituted aromatic ring, makes this compound a promising candidate for further investigation.
The structural framework of N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide exhibits several key features that contribute to its chemical and biological properties. The tetrazole ring is known for its ability to act as a bioisostere for other heterocyclic systems, often enhancing binding affinity and selectivity in drug-like molecules. Additionally, the carboxamide group can participate in hydrogen bonding interactions, which are crucial for the design of molecules with high binding affinity to biological targets. The 2,2-dimethoxyethyl side chain provides a hydrophobic anchor while the 4-methylphenyl group introduces steric and electronic modulation to the molecule.
In recent years, there has been a growing interest in tetrazole-containing compounds due to their diverse biological activities. Studies have shown that tetrazoles can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The compound N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide has been investigated for its potential role in modulating various biological pathways. For instance, preliminary studies suggest that this molecule may interact with enzymes and receptors involved in inflammation and cancer progression.
The synthesis of N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include the formation of the tetrazole ring through cycloaddition reactions and the subsequent introduction of the carboxamide group via amide bond formation. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance the efficiency of these transformations.
The pharmacological evaluation of N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide has revealed several promising activities. In vitro assays have demonstrated its ability to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation. Furthermore, this compound has shown potential as an antitumor agent by interfering with signaling pathways involved in cell proliferation and survival.
The use of computational methods has been instrumental in understanding the binding interactions of N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-
In conclusion,N-(...)-... exhibits intriguing structural features that make it a valuable candidate for further pharmaceutical development. Its unique combination of functional groups offers multiple opportunities for interaction with biological targets. As research continues to uncover new applications for tetrazole-containing compounds,N-(...)-... is poised to play a significant role in the discovery and development of novel therapeutic agents.
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